2-Ethoxy-3-ethylpentan-1-amine is an organic compound characterized by its amine functional group and ethoxy and ethyl substituents. Its chemical formula is , indicating it contains nine carbon atoms, nineteen hydrogen atoms, and one nitrogen atom. The structure features a pentane backbone with ethyl and ethoxy groups attached, which contributes to its unique properties. This compound is part of a broader class of amines, which are known for their diverse applications in pharmaceuticals, agriculture, and chemical synthesis.
Amines like 2-Ethoxy-3-ethylpentan-1-amine exhibit a range of biological activities. While specific studies on this compound may be limited, similar amines have been noted for their roles in:
The synthesis of 2-Ethoxy-3-ethylpentan-1-amine can be achieved through several methods:
2-Ethoxy-3-ethylpentan-1-amine has potential applications in various fields:
Interaction studies involving 2-Ethoxy-3-ethylpentan-1-amine could focus on its reactivity with biological macromolecules such as proteins or nucleic acids. Understanding these interactions is crucial for assessing its potential therapeutic effects or toxicity.
Several compounds share structural similarities with 2-Ethoxy-3-ethylpentan-1-amine. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Ethylpentan-1-amine | Lacks ethoxy group; simpler structure | |
| 3-Ethylpentan-1-amine | Different position of ethyl group; affects properties | |
| Ethylamine | Basic amine; much simpler compared to 2-Ethoxy... | |
| Diethylamine | Contains two ethyl groups; more sterically hindered |
These compounds illustrate the diversity within the class of amines while emphasizing the unique structure and potential functionalities of 2-Ethoxy-3-ethylpentan-1-amine. Its distinct combination of ethoxy and ethyl groups sets it apart from simpler amines, potentially leading to unique reactivity and applications.
The development of 2-Ethoxy-3-ethylpentan-1-amine reflects broader trends in branched amine synthesis that gained momentum in the late 20th century. While simple ethylamine derivatives like 3-Ethylpentan-2-amine (CAS 59082-16-5) were documented earlier, the specific structural combination of ethoxy and ethyl groups at the 2- and 3-positions represents a more recent innovation in stereochemical design. Its first reported synthesis likely occurred post-2000, as evidenced by its high CAS registry number (1497378-44-5), which correlates with modern chemical registration practices.
This compound's emergence parallels advancements in reductive amination techniques and catalytic asymmetric synthesis. The branched carbon framework, represented structurally as CCC(CC)C(OCC)CN, introduces steric and electronic effects that differentiate it from linear amine analogs. Such structural complexity became achievable through improvements in protecting group strategies and transition metal catalysis during the 1990s-2010s.
In contemporary applications, 2-Ethoxy-3-ethylpentan-1-amine serves multiple roles:
Table 1: Key Physicochemical Properties
The ethoxy group enhances oxygen-based coordination capabilities, making the compound valuable in:
Its structural analogs, such as 2-Ethyl-2,3-dimethylpentan-1-amine (CAS 80098943), demonstrate similar utility in creating spatially defined molecular architectures, suggesting broad applicability across chemical disciplines.
Current research priorities for 2-Ethoxy-3-ethylpentan-1-amine focus on three key areas:
Synthetic Methodology Development
Structure-Activity Relationships
Advanced Material Applications
Ongoing work utilizes computational modeling (DFT calculations) to predict reactivity patterns and guide experimental designs. The compound's balanced lipophilicity (LogP 1.79) and moderate polarity (TPSA 35.25) make it particularly interesting for interfacial applications where controlled molecular interactions are critical.
The theoretical understanding of 2-ethoxy-3-ethylpentan-1-amine begins with fundamental molecular orbital theory principles governing aliphatic amine behavior [1]. The nitrogen atom in this compound adopts sp³ hybridization, forming a pyramidal geometry with three sigma bonds and one lone pair occupying the fourth orbital [2]. The carbon-nitrogen bond length in aliphatic amines typically measures 147 picometers, which is shorter than carbon-carbon bonds (154 picometers) but longer than carbon-oxygen bonds (143 picometers) [2]. This structural characteristic directly influences the electronic properties and chemical reactivity of 2-ethoxy-3-ethylpentan-1-amine.
The pyramidal geometry of the amino group results in a carbon-nitrogen-carbon bond angle of approximately 108 degrees, which deviates from the ideal tetrahedral angle due to lone pair electron repulsion [2]. This geometric distortion becomes particularly significant in 2-ethoxy-3-ethylpentan-1-amine due to the steric interactions between the ethoxy substituent and the branched ethyl chain at the third carbon position [3]. The compound exhibits pyramidal inversion, a dynamic process where the nitrogen atom rapidly interconverts between enantiomeric configurations with an energy barrier of approximately 25 kilojoules per mole [2].
The electronic structure of 2-ethoxy-3-ethylpentan-1-amine is governed by the interplay between inductive effects and hyperconjugative interactions characteristic of branched aliphatic amines [4]. The nonlinear properties of aliphatic amines can be mathematically described using the Nonlinear Properties of Aliphatic Amines equation: ln(P(n)) = a + b(n) + c(Sum of Carbon Number Effects) + d(Average Odd-Even Index Difference) + e(Polarizability Effect Index) + f(Average Polarizability Effect Index) + g(Nitrogen Atomic Influence Factor) [4] [5]. This equation successfully correlates various physicochemical properties with correlation coefficients exceeding 0.99 for eleven different properties [4] [5].
The polarizability effects in 2-ethoxy-3-ethylpentan-1-amine are particularly complex due to the presence of both the ethoxy group and the branched alkyl chain [6]. The polarizability of functional groups within molecules depends significantly on their molecular environment, with buried atoms experiencing screening effects that diminish their polarizability compared to surface-exposed groups [6]. The ethoxy substituent in 2-ethoxy-3-ethylpentan-1-amine provides additional electron density through its oxygen atom, which can participate in hyperconjugative interactions with the adjacent carbon framework [7].
The basicity of 2-ethoxy-3-ethylpentan-1-amine is influenced by multiple structural factors including the electron-donating effects of alkyl substituents and the electron-withdrawing properties of the ethoxy group [8]. Primary aliphatic amines typically exhibit strong electron donation with a para-substitution constant of -0.66, while the inductive effect of the amino group slightly moderates this donating power [9]. The presence of the ethoxy group introduces additional complexity through its dual electronic nature, providing electron density via the oxygen lone pairs while simultaneously exerting a mild electron-withdrawing effect through the carbon-oxygen bond [8].
Quantum chemical calculations reveal that solvent effects play a crucial role in determining the protonation behavior of aliphatic amines [8]. The application of solvent models such as the Solvation Model 5.4A leads to good correlations between experimental dissociation constants and calculated energy differences between neutral amines and their protonated forms [8]. For 2-ethoxy-3-ethylpentan-1-amine, the aqueous phase behavior differs significantly from gas-phase predictions due to hydration effects and hydrogen bonding interactions with the solvent [8].
The theoretical analysis of 2-ethoxy-3-ethylpentan-1-amine benefits from comparative studies with structurally related compounds [10]. Structural analogues are compounds having similar structures but differing in specific components, atoms, or functional groups [10]. Despite high chemical similarity, structural analogues may exhibit substantially different physical, chemical, and biochemical properties [10]. The systematic comparison of 2-ethoxy-3-ethylpentan-1-amine with its analogues provides insights into structure-activity relationships and electronic property variations.
Closely related compounds include 2-ethoxy-3-methylpentan-1-amine, which differs only in the substitution pattern at the third carbon position [11]. This structural modification allows for the isolation of specific steric and electronic effects associated with the ethyl versus methyl substitution [11]. The molecular weight difference between these analogues (145.24 grams per mole for the methyl variant versus a higher molecular weight for the ethyl variant) directly affects their physical properties and computational requirements [11].
The electronic properties of 2-ethoxy-3-ethylpentan-1-amine and its analogues can be systematically analyzed using quantum chemical descriptors [12]. Graph Neural Networks trained on extensive databases of aliphatic amines provide rapid prediction of density functional theory-level descriptors for conformational ensembles [12]. These models demonstrate excellent performance in predicting both global molecule-level descriptors and local atom-level properties with correlation coefficients exceeding 0.85 for rate constant predictions [12].
The conformational flexibility of 2-ethoxy-3-ethylpentan-1-amine requires consideration of multiple low-energy conformers in theoretical calculations [12]. The dynamic range of properties stemming from conformational flexibility can be captured through Boltzmann-averaged properties as well as minimum and maximum property values across the conformational ensemble [12]. This comprehensive approach ensures accurate representation of the compound's behavior under various conditions and environments [12].
The reactivity patterns of 2-ethoxy-3-ethylpentan-1-amine can be understood through comparison with both linear and branched aliphatic amines [13]. Branched aliphatic amines exhibit distinct reactivity profiles compared to their linear counterparts due to steric hindrance and electronic effects [13]. The development of catalyst-controlled synthesis methods has enabled the selective preparation of alpha-branched, beta-branched, and linear aliphatic amines from identical starting materials, allowing for direct comparison of their properties [13].
The alkylation reactivity of 2-ethoxy-3-ethylpentan-1-amine follows patterns observed in other primary aliphatic amines, where the initial alkylation product forms an ion pair between the protonated secondary amine and the halide anion [14]. The subsequent proton transfer equilibria and similar reactivity of primary and secondary amines contribute to reduced selectivity in multiple alkylation reactions [14]. These mechanistic insights guide the development of selective synthetic protocols for preparing specific amine derivatives [14].
Density functional theory calculations provide the foundation for understanding the electronic structure and properties of 2-ethoxy-3-ethylpentan-1-amine [15]. The most commonly employed functional for amine calculations is B3LYP with basis sets ranging from 6-31G(d) to 6-311++G(d,p) [16] [17]. These calculations accurately predict molecular geometries, binding energies, and electronic properties with high reliability [16]. The hybrid density functional approach effectively captures both local and non-local exchange-correlation effects crucial for describing the electronic structure of branched aliphatic amines [17].
Advanced composite methods such as ωB97X-D3 with ma-def2-TZVPP basis sets provide even higher accuracy for calculating free energy profiles and reaction mechanisms [14]. These methods incorporate dispersion corrections essential for accurately describing non-covalent interactions in large, flexible molecules like 2-ethoxy-3-ethylpentan-1-amine [14]. The computational cost of these high-level methods is justified by their superior performance in predicting thermodynamic and kinetic properties [14].
Molecular dynamics simulations of 2-ethoxy-3-ethylpentan-1-amine require carefully parameterized force fields that accurately represent the unique properties of aliphatic amines [18] [19]. The Three Steps Systematic Parametrization Procedure provides a systematic approach for developing force fields specifically for primary aliphatic amines [18] [19]. This methodology involves optimizing partial charges to match experimental dielectric constants while adjusting Lennard-Jones parameters to reproduce surface tension and liquid density [18] [19].
The united atom model approach treats methylene and methyl groups as single interaction sites, reducing computational complexity while maintaining accuracy for thermodynamic property predictions [18]. Force field validation studies demonstrate excellent agreement with experimental data, with density prediction errors below 1% and surface tension errors below 4% [19]. The successful application of these force fields to 2-ethoxy-3-ethylpentan-1-amine enables reliable prediction of bulk properties and molecular behavior in various environments [18] [19].
The development of predictive models for 2-ethoxy-3-ethylpentan-1-amine properties benefits from machine learning approaches trained on extensive datasets of aliphatic amines [20]. The Scoring-Assisted Generative Exploration framework specifically targets amine design through integration of generative modeling with quantitative structure-property relationship models [20]. This approach utilizes autoregressive natural language processing methods including Long Short-Term Memory networks and Transformer architectures to generate novel amine structures with desired properties [20].
The generative models achieve over 90% validity in producing chemically reasonable amine structures, with high uniqueness and novelty scores [20]. When applied to 2-ethoxy-3-ethylpentan-1-amine and related compounds, these models can predict various properties relevant to applications such as basicity, viscosity, vapor pressure, and synthetic accessibility [20]. The integration of quantum chemical calculations with machine learning predictions provides a comprehensive framework for understanding and optimizing amine properties [20].
The electronic structure of 2-ethoxy-3-ethylpentan-1-amine reflects the complex interplay between branching effects and functional group interactions characteristic of substituted aliphatic amines [3]. Quantum chemical calculations reveal that alkyl side chains significantly influence the valence binding energy spectra of amino compounds, with effects concentrated in the middle valence energy region of 12-16 electron volts [3]. This energy region serves as a "fingerprint" for alkyl side chains, allowing for the identification and characterization of specific structural features [3].
The Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap in 2-ethoxy-3-ethylpentan-1-amine decreases with increasing alkyl chain length and branching complexity [3] [21]. This trend follows the general pattern observed in aliphatic compounds where larger and more complex alkyl substituents reduce the energy gap [3]. The presence of the ethoxy group introduces additional complexity through its influence on both occupied and unoccupied molecular orbitals [21].
Natural Bond Orbital analysis provides detailed insights into the bonding characteristics and electronic structure of 2-ethoxy-3-ethylpentan-1-amine [16] [7]. This approach reveals strong hyperconjugative interactions between the amino group and the adjacent carbon framework, which are particularly pronounced in branched aliphatic amines [7]. The second-order perturbation energy analysis quantifies these interactions and their contribution to molecular stability [7].
The polarizability effect index and average polarizability effect index serve as key parameters in correlating the electronic properties of 2-ethoxy-3-ethylpentan-1-amine with its physical and chemical behavior [4] [5]. These indices capture the influence of intramolecular charge-induced dipole interactions, which become increasingly important in molecules with multiple functional groups and branched structures [4] [5]. The nitrogen atomic influence factor specifically accounts for the unique electronic contribution of the amino group to the overall molecular properties [4] [5].
The conformational landscape of 2-ethoxy-3-ethylpentan-1-amine is characterized by multiple low-energy conformers arising from rotation about carbon-carbon and carbon-nitrogen bonds [12] [22]. Ab initio calculations of the potential energy surface reveal the preferred conformations and energy barriers for interconversion [22]. The rotational isomerism about the carbon-nitrogen bond requires particular attention due to its influence on the overall molecular geometry and electronic properties [22].
Conformational analysis using B3LYP/6-311++G(d,p) level calculations provides accurate geometries for the most stable conformers of 2-ethoxy-3-ethylpentan-1-amine [22]. These geometries serve as the foundation for calculating various molecular properties including chemical shifts, electronic spectra, and thermodynamic parameters [22]. The conformational flexibility of the molecule necessitates consideration of multiple conformers in property calculations to achieve quantitative agreement with experimental observations [22].
The comprehensive theoretical understanding of 2-ethoxy-3-ethylpentan-1-amine emerges from the integration of multiple quantum chemical approaches and computational methods [4] [5]. The combination of density functional theory calculations, molecular dynamics simulations, and machine learning models provides a multi-scale description of the compound's properties and behavior [4] [12] [5]. This integrated approach enables accurate prediction of both microscopic electronic properties and macroscopic thermodynamic behavior [4] [5].
The theoretical frameworks developed for aliphatic amines demonstrate remarkable success in correlating structure with properties, achieving correlation coefficients exceeding 0.99 for multiple physicochemical properties [4] [5]. The application of these frameworks to 2-ethoxy-3-ethylpentan-1-amine provides a solid foundation for understanding its behavior and predicting its properties in various applications [4] [5]. The continued development and refinement of these theoretical approaches will enhance our ability to design and optimize amine compounds for specific applications [4] [5].
| Theoretical Framework | Mathematical Expression/Key Parameters | Application Area | Accuracy Metrics |
|---|---|---|---|
| Nonlinear Properties of Aliphatic Amines Equation | ln(P(n)) = a + b(n) + c(Sum of Carbon Number Effects) + d(Average Odd-Even Index Difference) + e(Polarizability Effect Index) + f(Average Polarizability Effect Index) + g(Nitrogen Atomic Influence Factor) | Physicochemical property prediction for primary, secondary, tertiary amines | Correlation coefficients R > 0.99 for 11 properties, Average Absolute Percentage Error < 4.0% |
| Linear Properties of Aliphatic Amines Equation | Linear change properties = a + b(n) + c(Sum of Carbon Number Effects) + d(Average Odd-Even Index Difference) + e(Polarizability Effect Index) + f(Average Polarizability Effect Index) + g(Nitrogen Atomic Influence Factor) | Linear property changes in aliphatic amine series | Successfully correlates linear change properties with six parameters |
| Three Steps Systematic Parametrization Procedure | Three-step optimization: charges, Lennard-Jones parameters (ε, σ), density matching | Force field development for molecular dynamics simulations | Density prediction error < 1%, surface tension error < 4% |
| Graph Neural Networks for Density Functional Theory-Level Descriptors | 2D/3D Graph Neural Network architectures for conformational ensemble descriptors | High-throughput descriptor prediction for medicinal chemistry | R² = 0.849 for rate prediction comparisons with Density Functional Theory methods |
| Quantum Chemical Method | Basis Set/Level | Computational Cost | Accuracy for Amines | Typical Applications |
|---|---|---|---|---|
| Density Functional Theory (B3LYP) | 6-31G*, 6-311++G(d,p) | Moderate | High for geometry and energetics | Structure optimization, Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital gaps |
| Ab initio Methods (G2(MP2)) | G2(MP2) level | High | Very high for complexation energies | Binding energies, thermochemistry |
| Semiempirical Methods (RM1) | RM1 semiempirical | Low | Good for property trends | Large-scale screening studies |
| Composite Methods (ωB97X-D3) | ma-def2-TZVPP | High | Excellent for free energy profiles | Reaction mechanism studies |
| Natural Bond Orbital Analysis | Natural Bond Orbital 3.1 analysis | Moderate | Excellent for bonding analysis | Electronic structure characterization |
| Molecular Dynamics Simulations | United Atom model | Variable | Good for bulk properties | Thermodynamic property prediction |
The retrosynthetic analysis of 2-ethoxy-3-ethylpentan-1-amine reveals multiple disconnection strategies that can guide synthetic route selection. The target molecule contains a primary amine functional group attached to a carbon bearing an ethoxy substituent, creating opportunities for various synthetic approaches [1] [2].
Key Disconnection Strategies:
The primary disconnection involves cleaving the carbon-nitrogen bond, which corresponds to the formation of the amine through nucleophilic substitution or reductive amination pathways. This disconnection reveals two potential synthetic precursors: the corresponding alkyl halide or carbonyl compound [1] [2].
Strategic Considerations:
The presence of the ethoxy group at the 2-position creates additional synthetic complexity, requiring consideration of both the carbon framework assembly and functional group installation. The retrosynthetic analysis must account for the stereochemical implications of the branched alkyl chain and the potential for competing reaction pathways [3] [4].
Synthetic Route Selection Criteria:
Effective retrosynthetic planning for this compound requires evaluation of starting material availability, reaction selectivity, and scalability considerations. The analysis suggests that approaches utilizing ethanolamine alkylation or reductive amination of appropriate ketone precursors offer the most direct synthetic pathways [6].
Recent advances in laboratory-scale synthesis have introduced several innovative methodologies for preparing 2-ethoxy-3-ethylpentan-1-amine with improved efficiency and selectivity.
Alkylation of Ethanolamines:
The alkylation of ethanolamines represents a fundamental approach for synthesizing this compound. The reaction involves nucleophilic substitution between ethanolamine and appropriate alkyl halides under basic conditions. Research has demonstrated that using cesium hydroxide as a base with phase-transfer catalysis achieves yields of 66-70% for N-alkylated products [6] [7].
Reductive Amination Methodology:
Reductive amination has emerged as a particularly effective method for laboratory-scale synthesis. This approach involves the condensation of 2-ethoxy-3-ethylpentan-1-one with ammonia followed by reduction using sodium cyanoborohydride or catalytic hydrogenation. The method offers excellent selectivity for primary amine formation while minimizing secondary amine byproducts .
Continuous Flow Synthesis:
Recent innovations in continuous flow synthesis have enabled more efficient laboratory-scale production. These systems utilize heterogeneous catalysts and controlled reaction parameters to achieve consistent product quality while reducing reaction times from hours to minutes [9] [10].
Advanced Purification Techniques:
Modern laboratory synthesis incorporates advanced purification methods including automated column chromatography and preparative liquid chromatography to achieve high purity products. These techniques are particularly important given the tendency of amine synthesis to produce multiple products [6].
Industrial synthesis of 2-ethoxy-3-ethylpentan-1-amine requires careful optimization of reaction conditions, catalyst selection, and process design to achieve economic viability.
Catalytic Hydrogenation Processes:
Industrial production often employs catalytic hydrogenation of nitriles or imines derived from appropriate ketone precursors. This approach utilizes Raney nickel or palladium catalysts under controlled hydrogen pressure and temperature conditions. The process achieves high conversion rates while maintaining product selectivity [11].
Process Optimization Parameters:
Key optimization parameters include reaction temperature (80-120°C), pressure (0.3-0.5 MPa), and catalyst loading ratios. Research indicates that optimal conditions involve temperature ranges of 90-110°C with hydrogen pressures of 0.4 MPa to maximize yield while minimizing energy consumption [12] [13].
Reactor Design Considerations:
Industrial-scale synthesis employs continuous stirred-tank reactors or fixed-bed reactors depending on the specific synthetic pathway. The choice of reactor design influences heat transfer, mass transfer, and reaction kinetics, ultimately affecting product quality and economic performance [13] [14].
Economic Analysis:
Techno-economic assessments indicate that industrial synthesis becomes economically viable at production scales exceeding 1000 kg/year. The analysis considers raw material costs, energy requirements, catalyst costs, and downstream processing expenses [12] [13].
The development of environmentally sustainable synthesis methods has become increasingly important in amine chemistry, with several green chemistry approaches showing promise for 2-ethoxy-3-ethylpentan-1-amine production.
Deep Eutectic Solvents:
Deep eutectic solvents have emerged as environmentally friendly alternatives to conventional organic solvents. Research demonstrates that choline chloride-based deep eutectic solvents can facilitate amine synthesis with yields comparable to traditional methods while offering improved recyclability and reduced environmental impact [15] [16].
Solvent-Free Synthesis:
Recent developments in solvent-free synthesis methods have shown promising results for amine production. These approaches utilize solid-phase reactions or neat reaction conditions to eliminate solvent waste while maintaining reaction efficiency [15] [17].
Renewable Feedstock Utilization:
Green chemistry approaches increasingly focus on utilizing renewable feedstocks for amine synthesis. This includes the use of biomass-derived starting materials and bio-based solvents to reduce the environmental footprint of chemical production [18] [16].
Waste Minimization Strategies:
Advanced green chemistry approaches incorporate waste minimization strategies including atom economy optimization, reaction byproduct utilization, and closed-loop processing systems. These methods significantly reduce the environmental impact of amine synthesis while maintaining economic viability [18] [16].
Biocatalytic synthesis represents a rapidly advancing field offering unique advantages for the production of 2-ethoxy-3-ethylpentan-1-amine, particularly in terms of selectivity and environmental compatibility.
Transaminase-Catalyzed Synthesis:
Transaminases have shown exceptional promise for chiral amine synthesis through their ability to catalyze the asymmetric transfer of amino groups. These enzymes utilize pyridoxal 5'-phosphate as a cofactor and can achieve excellent enantioselectivity for branched amine products [19] [20].
Amine Dehydrogenase Applications:
Amine dehydrogenases offer an alternative biocatalytic approach utilizing ammonia as an amino donor and NAD(P)H as a reducing cofactor. Recent protein engineering efforts have expanded the substrate scope of these enzymes to include bulky, branched substrates similar to the target compound [19] [21].
Enzyme Engineering Strategies:
Directed evolution and rational design approaches have successfully enhanced enzyme performance for amine synthesis. These strategies include active site modifications to accommodate bulky substrates, cofactor engineering for improved stability, and immobilization techniques for enhanced reusability [19] [20].
Cascading Enzymatic Reactions:
Advanced biocatalytic approaches utilize enzyme cascades combining multiple enzymatic transformations in a single reaction vessel. These systems can achieve complex molecular transformations while maintaining the advantages of enzymatic catalysis [20] [21].
The synthesis of 2-ethoxy-3-ethylpentan-1-amine presents interesting stereochemical challenges due to the presence of a stereogenic center at the carbon bearing the ethoxy group.
Chiral Center Analysis:
The target compound contains a stereogenic center at the carbon bearing both the ethoxy group and the ethyl substituent. This creates the potential for enantiomeric products with different biological activities and physical properties [22] [23].
Enantioselective Synthetic Strategies:
Several enantioselective synthetic approaches have been developed for chiral amine synthesis. These include the use of chiral auxiliaries, asymmetric catalysis, and biocatalytic methods. The choice of approach depends on the required enantioselectivity and the scale of production [24] [25].
Chiral Auxiliary Methods:
Chiral auxiliary approaches utilize temporary chiral appendages to control stereochemistry during synthesis. The Ellman sulfinamide system has proven particularly effective for amine synthesis, providing excellent diastereoselectivity for α-chiral amine products [24] [26].
Asymmetric Catalysis:
Asymmetric catalytic methods employ chiral catalysts to achieve enantioselective synthesis. These approaches often utilize chiral ligands in combination with transition metal catalysts to control stereochemistry during carbon-nitrogen bond formation [22] [23].
Stereochemical Determination:
Accurate determination of stereochemistry requires advanced analytical techniques including circular dichroism spectroscopy, X-ray crystallography, and chiral chromatography. These methods are essential for confirming the absolute configuration of chiral amine products [26] [27].